3’,3’’-Dihydroxy Repaglinide 3’,3’’-Dihydroxy Repaglinide
Brand Name: Vulcanchem
CAS No.: 1391053-04-5
VCID: VC0129974
InChI: InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33)
SMILES: CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Molecular Formula: C27H36N2O6
Molecular Weight: 484.593

3’,3’’-Dihydroxy Repaglinide

CAS No.: 1391053-04-5

Reference Standards

VCID: VC0129974

Molecular Formula: C27H36N2O6

Molecular Weight: 484.593

3’,3’’-Dihydroxy Repaglinide - 1391053-04-5

CAS No. 1391053-04-5
Product Name 3’,3’’-Dihydroxy Repaglinide
Molecular Formula C27H36N2O6
Molecular Weight 484.593
IUPAC Name 2-ethoxy-4-[2-[[3-hydroxy-1-[2-(3-hydroxypiperidin-1-yl)phenyl]-3-methylbutyl]amino]-2-oxoethyl]benzoic acid
Standard InChI InChI=1S/C27H36N2O6/c1-4-35-24-14-18(11-12-21(24)26(32)33)15-25(31)28-22(16-27(2,3)34)20-9-5-6-10-23(20)29-13-7-8-19(30)17-29/h5-6,9-12,14,19,22,30,34H,4,7-8,13,15-17H2,1-3H3,(H,28,31)(H,32,33)
Standard InChIKey BNUWWPKVNAJZHX-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)CC(=O)NC(CC(C)(C)O)C2=CC=CC=C2N3CCCC(C3)O)C(=O)O
Synonyms 2-Ethoxy-4-[2-[[1-[2-(3-hydroxy-1-piperidinyl)phenyl]-3-hydroxymethylbutyl]amino]-2-oxoethyl]benzoic Acid;
PubChem Compound 57347719
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator